N,N-Didecyl-N,N-dimethylammonium methyl sulfate
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Overview
Description
N,N-Didecyl-N,N-dimethylammonium methyl sulfate is a quaternary ammonium compound known for its potent antimicrobial properties. It is widely used as a disinfectant and antiseptic in various industries, including healthcare, agriculture, and food processing. This compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didecyl-N,N-dimethylammonium methyl sulfate typically involves the quaternization of N,N-dimethyldecylamine with decyl bromide, followed by the reaction with methyl sulfate. The reaction is usually carried out in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized temperature and pressure conditions to maximize yield and purity. The final product is obtained through a series of purification steps, including filtration, washing, and drying.
Chemical Reactions Analysis
Types of Reactions
N,N-Didecyl-N,N-dimethylammonium methyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to primary amines under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly used.
Major Products Formed
Oxidation: N,N-Didecyl-N,N-dimethylammonium N-oxide.
Reduction: N,N-Didecylamine.
Substitution: Various substituted quaternary ammonium compounds depending on the nucleophile used.
Scientific Research Applications
N,N-Didecyl-N,N-dimethylammonium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and microbiology for its antimicrobial properties.
Medicine: Utilized in the formulation of disinfectants and antiseptics for hospital and clinical use.
Industry: Applied in the food processing industry for surface disinfection and in agriculture for sanitizing equipment and facilities.
Mechanism of Action
The antimicrobial activity of N,N-Didecyl-N,N-dimethylammonium methyl sulfate is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged ammonium group interacts with the negatively charged phospholipid bilayer of the cell membrane, leading to membrane destabilization and cell lysis. This results in the leakage of cellular contents and ultimately the death of the microorganism.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in laboratory settings for its surfactant properties.
Uniqueness
N,N-Didecyl-N,N-dimethylammonium methyl sulfate is unique due to its high efficacy against a broad spectrum of microorganisms and its stability under various environmental conditions. Unlike some other quaternary ammonium compounds, it retains its antimicrobial activity in the presence of organic matter, making it particularly useful in industrial and healthcare settings.
Properties
CAS No. |
82703-31-9 |
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Molecular Formula |
C23H51NO4S |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
didecyl(dimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C22H48N.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h5-22H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
FKUWPDMMGXHDOB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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